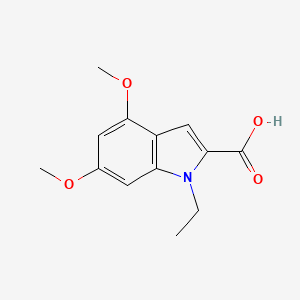

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

1-ethyl-4,6-dimethoxyindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-14-10-5-8(17-2)6-12(18-3)9(10)7-11(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXGSKFIZLPRFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl and methoxy groups at specific positions on the indole ring. The carboxylic acid group is then introduced through carboxylation reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Analyse Des Réactions Chimiques

1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction can reduce carbonyl groups to alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can replace one functional group with another. .

Applications De Recherche Scientifique

Organic Synthesis

1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid serves as a versatile building block in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical transformations that are valuable in synthetic organic chemistry .

Pharmacological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Anticancer Properties : It has been shown to inhibit heme oxygenase-1 (HO-1), an enzyme often overexpressed in cancerous tissues. The inhibition of HO-1 is linked to reduced tumor growth and improved therapeutic outcomes in malignancies .

- Neuroprotective Effects : Studies have explored its potential neuroprotective properties through mechanisms that involve modulation of enzymatic activity and cellular signaling pathways, which could be beneficial in conditions like ischemic stroke .

Case Study 1: Anticancer Activity

A study focused on the anticancer activity of this compound demonstrated its effectiveness in inhibiting HO-1 activity. The results indicated a correlation between reduced HO-1 levels and decreased tumor proliferation in vitro, suggesting a promising avenue for cancer therapy .

Case Study 2: Neuroprotective Screening

In a pharmacological screening for neuroprotective compounds, this compound was identified as a candidate with potential efficacy against ischemic injury. The compound showed significant neuroprotective effects in primary cortical neurons exposed to oxygen-glucose deprivation .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Indole-3-acetic acid | Indole structure | Plant hormone |

| Tryptophan | Essential amino acid | Precursor to serotonin |

| Lysergic acid diethylamide | Psychoactive compound | Hallucinogenic effects |

| Ethyl 5-methoxy-1H-indole-2-carboxylate | One methoxy group at position 5 | Limited biological activity |

| Ethyl 6-methoxy-1H-indole-2-carboxylate | One methoxy group at position 6 | Limited biological activity |

This table illustrates how the specific substitution pattern on the indole ring of this compound contributes to its distinct chemical reactivity and biological properties compared to other derivatives.

Mécanisme D'action

The mechanism of action of 1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent Variations in Indole-2-Carboxylic Acid Derivatives

Table 1: Key Structural and Functional Differences

Key Observations :

- Electronic and Steric Effects : The ethyl group at position 1 in the target compound introduces steric bulk compared to methyl or hydrogen substituents in analogues (e.g., 7-Chloro-3-methyl derivative). This may influence binding interactions in biological systems or catalytic reactions .

- Methoxy Positioning: The 4,6-dimethoxy configuration in the target compound contrasts with single methoxy substitutions in analogues (e.g., 7-Methoxy derivative).

- Functional Groups : The carboxylic acid at position 2 provides hydrogen-bonding capability, whereas ester derivatives (e.g., Ethyl 5-methoxyindole-2-carboxylate) exhibit reduced acidity and increased lipophilicity .

Reactivity in Catalytic Reactions

Evidence from catalytic additions of indole-2-carboxylic acid derivatives (e.g., to 1-hexyne) reveals that reaction conditions (solvent, temperature, catalyst loading) significantly influence conversion rates and regioselectivity . For instance:

- Indole-2-carboxylic acid achieved 68% conversion at 60°C in 9 hours using a 2 mol% catalyst loading .

Activité Biologique

1-Ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a synthetic derivative of indole that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features an ethyl group and two methoxy groups on the indole ring, which influence its chemical reactivity and biological interactions. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound exhibits significant structural characteristics that contribute to its biological properties, particularly its ability to interact with various biological receptors and pathways.

This compound operates through several biochemical pathways:

- Receptor Binding : The compound binds to specific receptors in the body, modulating various biochemical pathways. This interaction is crucial for its potential therapeutic effects.

- Biochemical Pathways : It influences multiple pathways due to its structural features, which allow it to participate in diverse biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the activity of heme oxygenase-1 (HO-1), an enzyme often overexpressed in malignancies. In vitro assays revealed an IC50 value of approximately 1.03 μM for HO-1 inhibition, suggesting strong potential as an anticancer agent .

- Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various bacterial strains. It has shown promising results in inhibiting the growth of resistant bacterial strains .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits HO-1 with IC50 = 1.03 μM | |

| Antimicrobial | Effective against resistant bacterial strains | |

| Enzyme Interactions | Modulates various metabolic pathways |

Research Highlights

- Anticancer Research : A fragment-based approach identified novel indole derivatives, including this compound, as potential HO-1 inhibitors. These compounds demonstrated significant inhibitory activity in enzymatic assays .

- Synthetic Applications : The compound serves as a building block for synthesizing more complex molecules in medicinal chemistry. Its unique structure allows for modifications that can enhance its biological activity .

- Antibacterial Studies : New derivatives based on the 4,6-dimethoxy indole scaffold were synthesized and tested for antibacterial properties, revealing promising results against various pathogens .

Q & A

Q. What are the recommended synthetic routes for 1-ethyl-4,6-dimethoxy-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The Fischer indole synthesis is a primary method for synthesizing indole derivatives like this compound. Starting materials typically include substituted phenylhydrazines and ketones, with reaction conditions optimized for cyclization and functional group retention. For example, refluxing in acetic acid with sodium acetate as a catalyst can achieve yields of ~60–70% for analogous indole carboxylates . Key variables include temperature (reflux vs. ambient), solvent polarity, and catalyst choice. Adjusting these parameters can mitigate side reactions, such as ester hydrolysis or over-substitution.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization should include:

- NMR spectroscopy : Confirm methoxy (δ 3.8–4.0 ppm) and ethyl ester (δ 1.3–1.5 ppm for CH3, δ 4.2–4.4 ppm for CH2) groups .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]+ for C13H17NO4: 252.1231) .

- X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, particularly the ethyl and methoxy groups .

Q. What are the stability considerations for this compound under laboratory storage conditions?

While specific data for this compound are limited, structurally similar indole carboxylates remain stable at –20°C in inert atmospheres (argon or nitrogen). Avoid prolonged exposure to light, moisture, or acidic/basic conditions to prevent ester hydrolysis or demethylation .

Q. What preliminary assays are recommended to assess its biological activity?

- Enzyme inhibition assays : Screen against kinases or cyclooxygenases (COX) using fluorometric or colorimetric substrates.

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts?

- Catalyst optimization : Replace acetic acid with trifluoroacetic acid (TFA) to enhance cyclization efficiency .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) and improve regioselectivity .

- Protecting groups : Introduce tert-butyloxycarbonyl (Boc) groups to shield the carboxylic acid during synthesis .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Q. How should researchers address contradictory data in toxicity studies of indole derivatives?

Q. What computational tools are effective for studying structure-activity relationships (SAR)?

Q. How can researchers evaluate its potential as a fluorescent probe or photosensitizer?

Q. What strategies mitigate solubility issues in biological assays?

- Prodrug design : Convert the carboxylic acid to a methyl ester for improved cell permeability, followed by enzymatic hydrolysis in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) to enhance aqueous dispersion and bioavailability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.